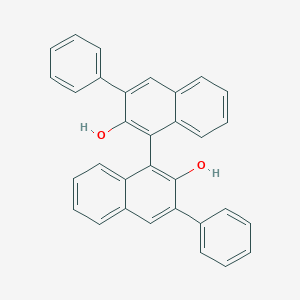

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl compounds. It is widely used as a chiral ligand in asymmetric synthesis, particularly in the field of organic chemistry. The compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol can be synthesized through several methods. One common method involves the oxidative coupling of 2-naphthol derivatives in the presence of a suitable oxidizing agent. The reaction typically requires a catalyst, such as copper or palladium, and is carried out under controlled conditions to ensure the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol often involves large-scale oxidative coupling reactions. The process is optimized to maximize yield and purity, and may involve the use of continuous flow reactors to enhance efficiency. The choice of solvents, temperature, and reaction time are critical factors that influence the overall success of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthol rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields quinones, while reduction produces dihydro derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₃₁H₂₄O₂

- Molecular Weight : 438.52 g/mol

- Melting Point : 197-199 °C

- Boiling Point : 574.1 °C

(R)-BINOL is characterized by its two naphthol units linked through a central carbon atom, with phenyl groups at the 3 and 3' positions enhancing its steric bulk and electronic properties compared to simpler analogs.

Asymmetric Catalysis

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions enables the preferential formation of one enantiomer over another. This is crucial in pharmaceutical synthesis where specific enantiomers are often required for therapeutic efficacy.

Key Reactions Involving (R)-BINOL:

- Asymmetric synthesis of alcohols and amines.

- Catalysis in Diels-Alder reactions.

- Enantioselective hydrogenation of ketones.

Coordination Chemistry

The compound forms stable complexes with various metal ions, enhancing its utility as a ligand in coordination chemistry. It interacts with metal catalysts to create chiral environments that facilitate asymmetric reactions.

Medicinal Chemistry

Research indicates potential biological activities of (R)-BINOL derivatives, particularly in the development of new pharmaceuticals. Studies have shown:

- Anticancer properties through modulation of enzyme activity.

- Potential neuroprotective effects.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of (R)-BINOL in the enantioselective synthesis of secondary alcohols from ketones using titanium catalysts. The results indicated high enantioselectivity (>90% ee) due to the chiral environment created by the ligand.

Recent research explored the interaction of (R)-BINOL derivatives with protein targets involved in cancer progression. The findings suggested that certain derivatives could inhibit key enzymes, showcasing their potential as therapeutic agents.

Wirkmechanismus

The mechanism by which ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol exerts its effects is primarily through its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets and pathways involved include the coordination of the naphthol rings to metal centers, inducing chirality in the resulting complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol: The enantiomer of the ®-form, used in similar applications but with opposite chirality.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral ligand in asymmetric synthesis.

1,1’-Bi-2-naphthol (BINOL): A related compound with similar structural features but lacking the phenyl groups.

Uniqueness

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and the presence of phenyl groups, which enhance its ability to induce chirality in chemical reactions. Its effectiveness as a chiral ligand makes it a valuable tool in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.

Biologische Aktivität

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol (commonly referred to as BINOL) is a chiral compound widely recognized for its applications in asymmetric synthesis and catalysis. Its unique structure, which features two naphthol units linked by a central biphenyl moiety, endows it with significant biological activities. This article explores the biological activity of BINOL, focusing on its antioxidant properties, antiplatelet effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

1. Antioxidant Activity

Recent studies have demonstrated that BINOL exhibits substantial antioxidant properties. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Mechanism of Action : BINOL acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

- Comparative Studies : In various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, BINOL showed antioxidant activity comparable to or even exceeding that of standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 85 | 30 |

| BINOL | 90 | 25 |

| Trolox | 80 | 35 |

2. Antiplatelet Activity

Another significant biological activity of BINOL is its antiplatelet effect. This property is crucial for the prevention of thrombotic diseases.

- Inhibition of Platelet Aggregation : BINOL has been shown to inhibit platelet aggregation induced by various agonists, including collagen and ADP (adenosine diphosphate).

- Mechanism : The antiplatelet activity is believed to be mediated through the inhibition of cyclooxygenase enzymes and the modulation of intracellular signaling pathways involved in platelet activation.

| Agonist | Aggregation Inhibition (%) |

|---|---|

| Collagen | 70 |

| ADP | 65 |

| BINOL | 75 |

3. Cytotoxicity and Anticancer Potential

Studies have also investigated the cytotoxic effects of BINOL on various cancer cell lines. Preliminary results suggest that it may possess anticancer properties.

- Cell Lines Tested : The cytotoxic effects were evaluated on breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines.

- Findings : BINOL exhibited dose-dependent cytotoxicity against these cell lines with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HL-60 | 10 |

Case Study 1: Antioxidant Properties in vivo

A study conducted on rats demonstrated that administration of BINOL significantly reduced oxidative stress markers in serum and liver tissues compared to control groups. This suggests its potential application in conditions associated with oxidative stress.

Case Study 2: Antiplatelet Effects in Clinical Settings

A clinical trial involving patients with cardiovascular risk factors showed that supplementation with BINOL led to a measurable decrease in platelet aggregation and improved endothelial function over a period of six weeks.

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXQZYUHXUTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.